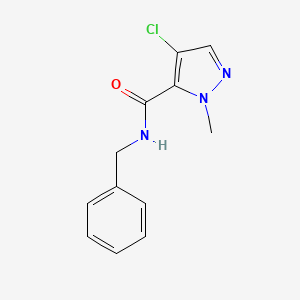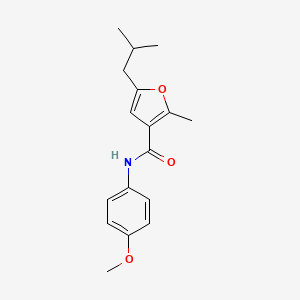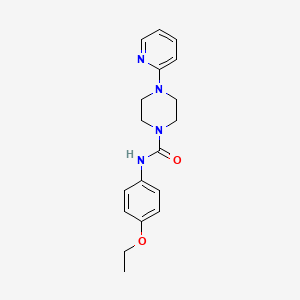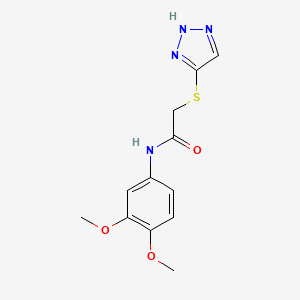![molecular formula C19H19FN4O2 B5345031 N'-(4-fluorophenyl)-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5345031.png)
N'-(4-fluorophenyl)-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea is a chemical compound that belongs to the class of urea derivatives. This compound has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. The synthesis of this compound is of great interest to researchers, and its mechanism of action and physiological effects have been studied extensively. In
Mecanismo De Acción
The mechanism of action of N-(4-fluorophenyl)-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea is not fully understood. However, it is believed to act by inhibiting the synthesis of DNA and RNA in bacterial and fungal cells. Additionally, this compound has been shown to induce apoptosis in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea has been shown to have both biochemical and physiological effects. Biochemically, this compound has been shown to inhibit the activity of various enzymes involved in the synthesis of DNA and RNA. Physiologically, this compound has been shown to induce apoptosis in cancer cells, leading to cell death. Additionally, this compound has been shown to have antimicrobial and antifungal properties, inhibiting the growth of various bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-fluorophenyl)-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. Additionally, this compound has been shown to have potent antimicrobial, antifungal, and anticancer properties, making it a valuable tool for researchers studying these areas. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and its potential side effects are not well documented.
Direcciones Futuras
There are several future directions for the research on N-(4-fluorophenyl)-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea. One direction is to further investigate its mechanism of action and physiological effects. Understanding how this compound works at the molecular level could lead to the development of more effective drugs. Additionally, researchers could explore the potential of this compound as a treatment for other diseases, such as tuberculosis and malaria. Finally, researchers could investigate the potential of this compound as a lead compound for the development of new drugs with improved efficacy and fewer side effects.
Conclusion:
N-(4-fluorophenyl)-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea is a chemical compound with significant potential in the field of medicinal chemistry. Its synthesis method is relatively straightforward, and it has been shown to have potent antimicrobial, antifungal, and anticancer properties. Its mechanism of action and physiological effects are not fully understood, but further research could lead to the development of more effective drugs. Despite its potential, there are also limitations to using this compound in lab experiments, and its potential side effects are not well documented. Overall, N-(4-fluorophenyl)-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea is a promising compound that warrants further research.
Métodos De Síntesis
The synthesis of N-(4-fluorophenyl)-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea involves the reaction of 4-fluoroaniline, isopropyl isocyanate, and 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde in the presence of a catalyst. The reaction proceeds through a series of steps, including nucleophilic addition, dehydration, and cyclization, resulting in the formation of the desired product. The synthesis of this compound is relatively straightforward and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
N-(4-fluorophenyl)-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea has shown significant potential in the field of medicinal chemistry. This compound has been studied extensively for its antimicrobial, antifungal, and anticancer properties. It has been shown to inhibit the growth of various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. Additionally, this compound has demonstrated promising anticancer activity against various cancer cell lines, including breast, lung, and colon cancer.
Propiedades
IUPAC Name |
3-(4-fluorophenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O2/c1-13(2)24(19(25)21-16-10-8-15(20)9-11-16)12-17-22-18(23-26-17)14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKCRTUMVGCOOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5344958.png)
![N-[4-(acetylamino)benzyl]-2-(1-phthalazinylthio)acetamide](/img/structure/B5344962.png)
![8-methyl-8-azabicyclo[3.2.1]oct-3-yl N-cyclohexylglycinate dihydrochloride](/img/structure/B5344967.png)
![N-[1-(4-methoxyphenyl)ethyl]-4-methylbenzamide](/img/structure/B5344972.png)
![2-[2-(3-bromo-4-methoxyphenyl)vinyl]-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5344976.png)
![(1-{[3-(4-chlorophenyl)piperidin-1-yl]carbonyl}cyclopropyl)amine](/img/structure/B5344980.png)



![4-chloro-1,5-dimethyl-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B5345045.png)
![1-[(2,5-dimethyl-1,3-oxazol-4-yl)carbonyl]-4-[(6-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5345051.png)

![4-{[3-hydroxy-1-(4-isopropylbenzyl)-2-oxopiperidin-3-yl]methyl}-1,4-diazepan-2-one](/img/structure/B5345066.png)